![molecular formula C26H20O9 B12816693 Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of acetic acid and a spiro structure, which includes benzofuran and xanthene moieties. It is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate typically involves multiple steps, starting with the preparation of the benzofuran and xanthene intermediates. These intermediates are then subjected to acetylation reactions to introduce the acetyloxy groups. Common reagents used in these reactions include acetic anhydride and acetyl chloride, often in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts to facilitate the acetylation process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is widely used in scientific research due to its fluorescent properties. It is often employed as a fluorescent dye in biological assays to study cellular processes and interactions . Additionally, it is used in drug interaction studies to evaluate the effects of various compounds on organic anion transporters .
Mecanismo De Acción
The mechanism of action of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets, such as organic anion transporters. These interactions can modulate the transport of various substrates across cell membranes, influencing cellular processes and drug efficacy .
Comparación Con Compuestos Similares
Similar Compounds
5-carboxyfluorescein: Another fluorescent compound with similar structural features and applications in biological assays.
Calcein: A fluorescent dye used for detecting lipid vesicle leaks and calcium titration.
Uniqueness
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in fluorescence-based assays make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C26H20O9 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H16O7.C2H4O2/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-2(3)4/h3-12H,1-2H3;1H3,(H,3,4) |
Clave InChI |
DCPDRLHHNBUQPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


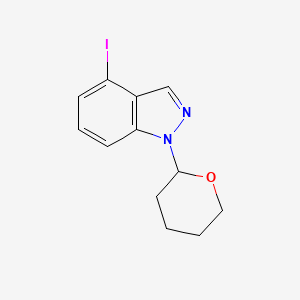
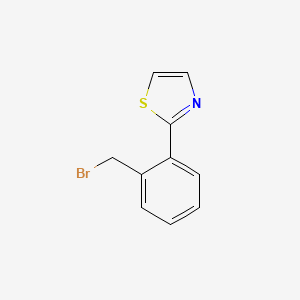


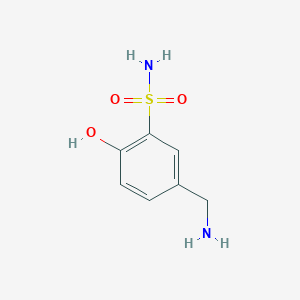
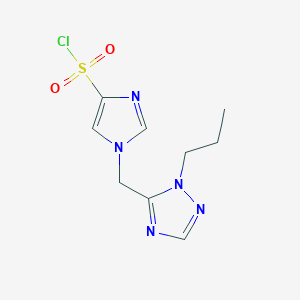
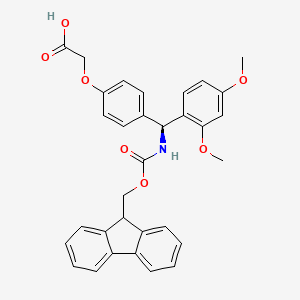
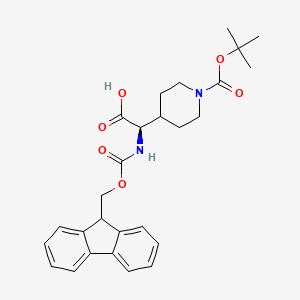
![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)
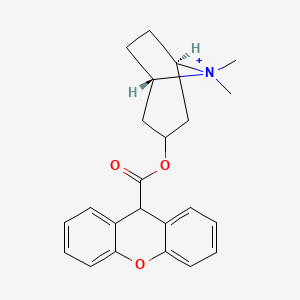

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)

